4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one CAS number 2375268-40-7
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one CAS number 2375268-40-7
An In-depth Technical Guide to the Synthesis and Application of 5-Oxaspiro[2.4]heptan-6-one, a Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[1] Within this class of molecules, 5-oxaspiro[2.4]heptan-6-one represents a crucial building block, particularly in the synthesis of leukotriene antagonists, which are significant in the treatment of asthma and other inflammatory conditions.[2] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-oxaspiro[2.4]heptan-6-one, with a focus on the practical methodologies relevant to researchers in the field. While information on the specific derivative, 4-(iodomethyl)-5-oxaspiro[2.4]heptan-6-one (CAS 2375268-40-7), is not publicly available, this guide on its parent compound serves as a foundational resource.
Synthesis of 5-Oxaspiro[2.4]heptan-6-one
A patented and efficient synthesis of 5-oxaspiro[2.4]heptan-6-one has been developed, which avoids the formation of isomeric byproducts often encountered in other synthetic routes.[2] The process begins with the readily available [3-(hydroxymethyl)oxetan-3-yl]acetonitrile and proceeds through a key bis(bromomethyl) intermediate.
Overall Synthetic Pathway
The synthesis can be conceptualized as a two-stage process:
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Formation of the Lactone Intermediate: Treatment of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile with hydrogen bromide leads to the formation of 4,4-bis(bromomethyl)dihydro-2-furanone. This reaction proceeds through isolatable intermediates depending on the reaction conditions.[2]
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Intramolecular Cyclization: The resulting 4,4-bis(bromomethyl)dihydro-2-furanone undergoes an intramolecular Wurtz-type reaction upon treatment with zinc powder to yield the final product, 5-oxaspiro[2.4]heptan-6-one.[2]
Caption: Synthetic route to 5-Oxaspiro[2.4]heptan-6-one.
Detailed Experimental Protocol
The following protocol is adapted from the patented synthesis.[2]
Step 1: Synthesis of 4,4-Bis(bromomethyl)dihydro-2-furanone (III)
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To a solution of [3-(hydroxymethyl)oxetan-3-yl]acetonitrile (II) in a suitable solvent, add an excess of hydrogen bromide (more than 3 molar equivalents).
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Heat the reaction mixture under reflux for several hours. The exact temperature and time will depend on the scale and solvent used, with more drastic conditions (e.g., 120°C) ensuring complete conversion.
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Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
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Upon completion, cool the reaction mixture and isolate the crude 4,4-bis(bromomethyl)dihydro-2-furanone (III) by extraction or crystallization.
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Purify the intermediate by recrystallization or column chromatography.
Step 2: Synthesis of 5-Oxaspiro[2.4]heptan-6-one (I)
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In a reaction vessel, combine 4,4-bis(bromomethyl)dihydro-2-furanone (III) and zinc powder (approximately 2 molar equivalents) in N,N-dimethyl acetamide.
-
Heat the mixture to 120°C with stirring for 2-5 hours.[2]
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After cooling to room temperature, introduce ammonia gas to precipitate zinc salts.
-
Filter off the precipitate and excess zinc.
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Evaporate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by distillation or chromatography to yield pure 5-oxaspiro[2.4]heptan-6-one (I).
Physicochemical Properties
The following table summarizes some of the key physicochemical properties of 5-oxaspiro[2.4]heptan-6-one.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [3] |
| Molecular Weight | 112.13 g/mol | [3] |
| IUPAC Name | 5-oxaspiro[2.4]heptan-6-one | [3] |
| CAS Number | 33867-36-6 | [3] |
| SMILES | C1CC12CC(=O)OC2 | [3] |
| Appearance | Yellowish liquid (crude) | [2] |
Applications in Drug Discovery and Development
The primary documented application of 5-oxaspiro[2.4]heptan-6-one is as a key intermediate in the synthesis of leukotriene antagonists.[2] Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma and other allergic and inflammatory diseases. By blocking the action of leukotrienes, these antagonists can reduce bronchoconstriction, inflammation, and mucus production.
Role in Leukotriene Antagonist Synthesis
The spirocyclic lactone can be further functionalized to introduce the necessary pharmacophoric elements for potent leukotriene receptor antagonism. The cyclopropane ring provides a rigid and defined spatial orientation for substituents, which can be crucial for high-affinity binding to the target receptor. A notable example of a drug synthesized from a related spirocyclic intermediate is Montelukast.[4]
Caption: Role of 5-oxaspiro[2.4]heptan-6-one in drug discovery.
Safety and Handling
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[5][6] |
| Ventilation | Use only in a well-ventilated area or with appropriate exhaust ventilation.[5][6] |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[5][6] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Refrigeration may be required for long-term stability.[5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[5] |
Conclusion
5-Oxaspiro[2.4]heptan-6-one is a valuable synthetic intermediate with a clear application in the development of leukotriene antagonists. The synthetic route presented provides an efficient and scalable method for its production. For researchers in drug discovery and medicinal chemistry, this spirocyclic lactone offers a versatile platform for the design and synthesis of novel therapeutic agents. Further exploration of its reactivity and derivatization could open up new avenues for the development of drugs targeting a range of diseases.
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